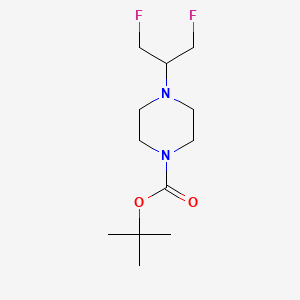

tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate is a fluorinated piperazine derivative characterized by a tert-butyl carbamate group at the 1-position of the piperazine ring and a 1,3-difluoropropan-2-yl substituent at the 4-position. This compound belongs to a class of molecules widely used in medicinal chemistry as intermediates for drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and CNS-targeted therapeutics. The tert-butyl carbamate group serves as a protecting group for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses . The 1,3-difluoropropan-2-yl moiety introduces steric and electronic effects that influence solubility, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula |

C12H22F2N2O2 |

|---|---|

Molecular Weight |

264.31 g/mol |

IUPAC Name |

tert-butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C12H22F2N2O2/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10(8-13)9-14/h10H,4-9H2,1-3H3 |

InChI Key |

MODRYMIPLYYMIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(CF)CF |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1,3-difluoropropane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The industrial production of this compound may involve multi-step processes, including purification and crystallization, to achieve the desired quality.

Chemical Reactions Analysis

tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Scientific Research Applications

Pharmacological Potential

The compound has shown promise in several pharmacological studies:

- GPR119 Agonism : Research indicates that derivatives of piperazine compounds can act as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. This makes them potential candidates for treating type 2 diabetes mellitus (T2DM) .

Neuroprotective Effects

Studies have suggested that similar piperazine derivatives may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. Compounds structurally related to tert-butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate have been shown to:

- Inhibit enzymes involved in amyloid-beta metabolism.

- Reduce neuroinflammation markers in vitro and in vivo .

Case Study 1: GPR119 Agonists

A study synthesized a series of piperazine derivatives and evaluated their efficacy as GPR119 agonists. Among these, several analogs derived from this compound demonstrated comparable or superior activity to known GPR119 agonists, indicating potential for diabetes treatment .

Case Study 2: Neuroprotective Properties

In a rodent model of Alzheimer's disease, administration of a piperazine derivative similar to this compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques. These findings support the compound's potential role in neuroprotection .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, leading to modulation of their activity. The presence of the difluoropropan-2-yl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Key Observations:

- Fluorine Substitution : Fluorine atoms (e.g., in 1,3-difluoropropan-2-yl or fluorophenyl groups) improve metabolic stability and membrane permeability but may reduce solubility in polar solvents .

- Bulkier Substituents : Cyclopropyl or boronic ester groups (e.g., ) increase steric hindrance, affecting target selectivity and synthetic accessibility.

- Reactive Handles : Bromine (), diazoacetyl (), and boronate () groups enable further functionalization, making these analogs versatile intermediates.

Stability and Degradation

Fluorinated piperazine derivatives exhibit variable stability under physiological conditions. For example:

- tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) degrades in simulated gastric fluid due to hydrolysis of the oxazolidinone ring .

- In contrast, tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate shows high stability in acidic media, attributed to the electron-withdrawing fluorine and amine groups .

These findings suggest that the 1,3-difluoropropan-2-yl group in the target compound may confer intermediate stability, balancing hydrolysis resistance and metabolic liability.

Biological Activity

tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate (CAS No. 1380170-91-1) is a fluorinated compound with potential applications in medicinal chemistry. Its unique structure, which includes a piperazine moiety and difluoropropane substituent, suggests interesting biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group and a piperazine ring, which are known to influence its pharmacological properties.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

1. Antimicrobial Activity

Studies have indicated that fluorinated compounds can exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, the presence of fluorine atoms can increase lipophilicity and alter membrane permeability, potentially leading to improved efficacy against bacterial strains. Specific assays conducted on related compounds suggest that the piperazine structure may contribute to activity against Gram-positive bacteria.

2. CNS Activity

Piperazine derivatives are often explored for their central nervous system (CNS) effects. The structural modifications provided by the difluoropropane group may enhance interactions with neurotransmitter receptors. Preliminary studies indicate potential anxiolytic or antidepressant effects, although detailed pharmacological profiling is required to confirm these findings.

3. Enzyme Inhibition

Fluorinated compounds are known to interact with various enzymes due to their unique electronic properties. Investigations into enzyme inhibition reveal that this compound may act as a reversible inhibitor for certain proteases and kinases, which are crucial in cancer biology.

Case Studies

Several case studies have been documented involving related compounds that share structural similarities with this compound:

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Notable findings include:

- Synthesis : The compound can be synthesized through a multi-step process involving the reaction of piperazine derivatives with difluoropropane intermediates.

- In vitro Studies : Initial in vitro assays have shown promising results in terms of cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.